1-Methyloctahydro-1H-3,6-methanoindole
Description
1-Methyloctahydro-1H-3,6-methanoindole is a bicyclic organic compound characterized by a fused indole core modified with a methano bridge and a methyl substituent. The "octahydro" designation indicates partial saturation of the indole ring system, resulting in a rigid, three-dimensional structure.
Properties
CAS No. |
62460-67-7 |
|---|---|
Molecular Formula |
C10H17N |
Molecular Weight |
151.25 g/mol |
IUPAC Name |
4-methyl-4-azatricyclo[4.3.1.03,7]decane |
InChI |
InChI=1S/C10H17N/c1-11-6-8-4-7-2-3-9(8)10(11)5-7/h7-10H,2-6H2,1H3 |
InChI Key |
OWYSFEMQAYXOEU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CC3CCC2C1C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Methyloctahydro-1H-3,6-methanoindole involves several steps. One common method is the Fischer indole synthesis, which uses hydrazine and ketones or aldehydes under acidic conditions . The reaction typically involves refluxing the reactants in acetic acid and hydrochloric acid to yield the desired indole derivative. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using catalysts or alternative solvents.
Chemical Reactions Analysis
1-Methyloctahydro-1H-3,6-methanoindole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Scientific Research Applications
1-Methyloctahydro-1H-3,6-methanoindole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the development of new materials and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-Methyloctahydro-1H-3,6-methanoindole involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table summarizes key structural and functional distinctions between 1-methyloctahydro-1H-3,6-methanoindole and related indole derivatives:
| Compound Name | Molecular Formula | Key Functional Groups | Structural Features |
|---|---|---|---|
| 1-Methyloctahydro-1H-3,6-methanoindole | C₁₂H₁₉N | Methyl, bicyclic methano | Saturated bicyclic framework, rigid |
| 3-(1-Methylpyrrolidin-2-ylidene)-3H-indole | C₁₃H₁₄N₂ | Pyrrolidinylidene | Planar indole, π-stacking capability |
| JWH 073 6-Methoxyindole analog | C₂₄H₂₃NO₂ | Methoxy, naphthyl methanone | Extended aromatic system, ketone group |
| 6-Methoxy-3-(2-thiazolyl)-1H-indole | C₁₂H₁₀N₂OS | Methoxy, thiazolyl | Heterocyclic sulfur, planar structure |
| 6-(Methylthio)-1H-indole | C₉H₉NS | Methylthio | Electron-rich sulfur substituent |
Key Observations :
- Saturation vs. Aromaticity: Unlike planar indole derivatives (e.g., 3-(1-methylpyrrolidin-2-ylidene)-3H-indole), the saturated bicyclic structure of 1-methyloctahydro-1H-3,6-methanoindole reduces π-electron density, limiting π-stacking interactions but enhancing rigidity .
- Functional Group Diversity: The methyl group in the main compound contrasts with electron-donating (methoxy) or polarizable (methylthio, thiazolyl) groups in analogs, impacting solubility and reactivity. For instance, the JWH 073 analog’s naphthyl methanone group confers UV absorbance (λmax: 219, 292 nm), useful in analytical detection .
Physical and Chemical Properties
- Planarity and Stacking : The planar structure of 3-(1-methylpyrrolidin-2-ylidene)-3H-indole facilitates π-stacking (centroid–centroid distances: 3.729–3.858 Å) and hydrogen bonding with water molecules, enhancing crystallinity . In contrast, the main compound’s bicyclic structure likely exhibits reduced stacking propensity.
- Thermal Stability : While melting points for the main compound are unavailable, analogs like 7-methoxy-1H-indole-3-carboxylic acid (mp 199–201°C) demonstrate stability influenced by substituent polarity .
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